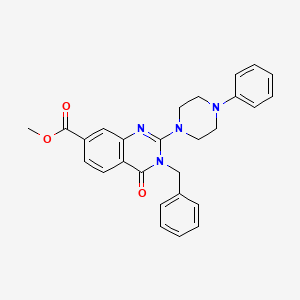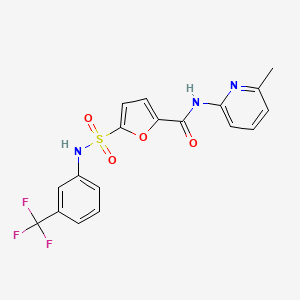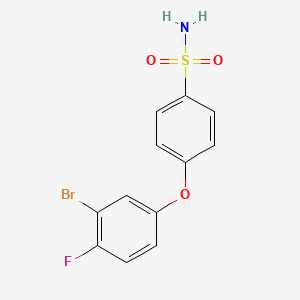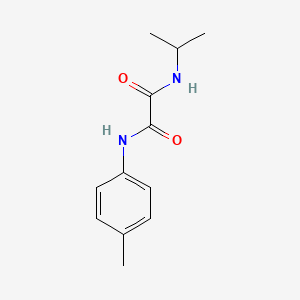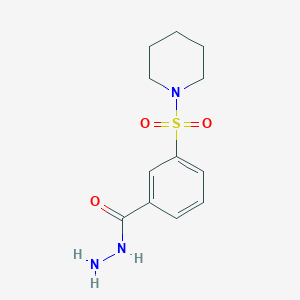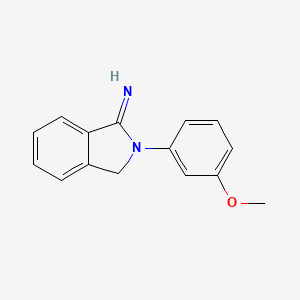
2-(3-methoxyphenyl)-3H-isoindol-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-methoxyphenyl)-3H-isoindol-1-imine” is a derivative of isoindoline, which is a type of heterocyclic compound. The “3-methoxyphenyl” suggests the presence of a phenyl ring with a methoxy (O-CH3) group at the 3rd position. The “3H-isoindol-1-imine” part indicates an isoindoline structure with a double bond between the nitrogen and the 1st carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoindoline ring, which is a six-membered ring containing a nitrogen atom, attached to a phenyl ring via a methoxy group .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the specific conditions and reagents used. Isoindolines can undergo a variety of reactions, including electrophilic aromatic substitution on the phenyl ring or reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Peptide Stapling
This compound has been used in the stapling of unprotected peptides . The process involves crosslinking two amine groups in both an end-to-side and side-to-side fashion . This method is super fast and broadly applicable for various peptide substrates . The resulting cyclized peptides with an isoindolinimine linkage can be extended in a one-pot sequential addition manner with several different electron-deficient π electrophiles, thereby generating more complex structures .
Synthesis of Novel Derivatives
“2-(3-Methoxyphenyl)isoindolin-1-imine” has been used in the efficient synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives . The process was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound irradiation at room temperature . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .
Intramolecular Cascade Cyclization
This compound has been used in intramolecular cascade cyclization . Through this process, a novel and practical protocol for one-pot construction of structurally new isoindolin-1-one has been developed .
Antifungal Activities
Some derivatives of “2-(3-Methoxyphenyl)isoindolin-1-imine” have shown antifungal activities . For instance, compound 2d showed activity against the C. parapsilosis strain with MIC 50 = 0.98 μg mL −1, making it the most potent derivative in the series . In addition, compound 2d inhibited ergosterol biosynthesis by 87.953% .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-(3-Methoxyphenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . Allosteric binding sites are locations on the receptor where the binding of a molecule causes a conformational change, influencing the receptor’s interaction with its primary ligand.
Biochemical Pathways
The biochemical pathways affected by 2-(3-Methoxyphenyl)isoindolin-1-imine are primarily those involving dopamine signaling. Dopamine plays a significant role in the CNS where it influences a variety of behaviors, including reward, motivation, and motor control. The compound’s interaction with the dopamine receptor D2 can modulate these pathways and their downstream effects .
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters
Result of Action
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-13-7-4-6-12(9-13)17-10-11-5-2-3-8-14(11)15(17)16/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBDTFQFDPCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

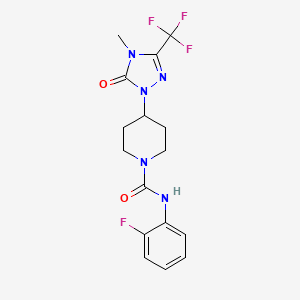

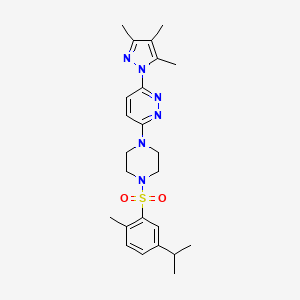
![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/no-structure.png)
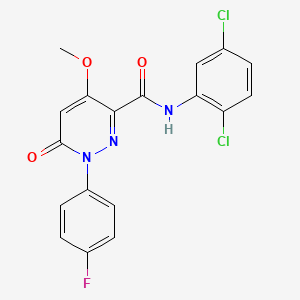
![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)
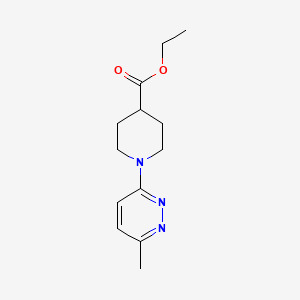
![Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2806745.png)
